molecular formula C14H18N4O2S2 B13350491 5-[2-(Acetyloxy)ethyl]-3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-4-methyl-2(3H)-thiazolethione

5-[2-(Acetyloxy)ethyl]-3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-4-methyl-2(3H)-thiazolethione

Cat. No.: B13350491
M. Wt: 338.5 g/mol
InChI Key: QDYGHKPAJDJCLA-UHFFFAOYSA-N
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Description

2-(3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-4-methyl-2-thioxo-2,3-dihydrothiazol-5-yl)ethyl acetate is a complex organic compound that features a unique combination of pyrimidine, thiazole, and acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-4-methyl-2-thioxo-2,3-dihydrothiazol-5-yl)ethyl acetate typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving an aldehyde and a guanidine derivative under acidic conditions.

    Thiazole Ring Formation: The thiazole ring is formed by reacting a thioamide with an α-haloketone in the presence of a base.

    Coupling of Pyrimidine and Thiazole Rings: The pyrimidine and thiazole rings are coupled through a nucleophilic substitution reaction, where the amino group on the pyrimidine attacks the electrophilic carbon on the thiazole ring.

    Acetylation: The final step involves the acetylation of the compound using acetic anhydride in the presence of a base to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyrimidine ring, converting it to dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-(3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-4-methyl-2-thioxo-2,3-dihydrothiazol-5-yl)ethyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine and thiazole rings allow it to bind to active sites of enzymes, inhibiting their activity. This can disrupt various biochemical pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-methylpyrimidine: A simpler compound with similar pyrimidine structure.

    Thiamine (Vitamin B1): Contains a thiazole ring and is essential for cellular metabolism.

    Sulfonamides: Share structural similarities and are used as antibiotics.

Uniqueness

2-(3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-4-methyl-2-thioxo-2,3-dihydrothiazol-5-yl)ethyl acetate is unique due to its combined pyrimidine and thiazole rings, which provide a versatile framework for various chemical modifications and biological activities. Its acetate ester group also enhances its solubility and stability, making it suitable for diverse applications.

Properties

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-2-sulfanylidene-1,3-thiazol-5-yl]ethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S2/c1-8-12(4-5-20-10(3)19)22-14(21)18(8)7-11-6-16-9(2)17-13(11)15/h6H,4-5,7H2,1-3H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYGHKPAJDJCLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=S)N1CC2=CN=C(N=C2N)C)CCOC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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